Product packaging for ERV1 protein(Cat. No.:CAS No. 141933-92-8)

ERV1 protein

Cat. No.: B1177076
CAS No.: 141933-92-8
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Description

Primary Sequence Analysis and Domain Architecture

The Essential for Respiration and Viability 1 protein exhibits a distinctive bipartite domain organization that reflects its dual functional requirements for substrate recognition and catalytic activity. The primary sequence analysis reveals a molecular architecture consisting of an amino-terminal shuttle domain spanning approximately residues 1-85, followed by a highly conserved carboxyl-terminal core domain extending from residue 86 to the protein terminus. This domain arrangement is characteristic of fungal and mammalian members of the Essential for Respiration and Viability 1 family, distinguishing them from plant homologs where the shuttle domain is located at the carboxyl terminus.

The amino-terminal shuttle domain contains a critical cysteine-cysteine-any amino acid-cysteine motif located at positions 30-33, which serves as the primary electron acceptance site from the upstream partner Mia40. Detailed mutagenesis studies have demonstrated that both Cys30 and Cys33 residues are absolutely essential for cellular viability and protein function, with each cysteine playing distinct mechanistic roles in the electron transfer process. Cys30 functions as the primary interaction site with Mia40's cysteine-proline-cysteine motif, while Cys33 facilitates electron transfer to the active site through formation of an intermediate disulfide bond with Cys130.

The carboxyl-terminal core domain harbors the catalytic machinery essential for sulfhydryl oxidase activity, including the active site cysteine pair at positions 130-133 and a structural disulfide bond spanning Cys159-Cys176. The core domain also accommodates the flavin adenine dinucleotide cofactor, which serves as the ultimate electron acceptor in the catalytic cycle. Sequence conservation analysis across diverse eukaryotic species reveals that the core domain exhibits significantly higher conservation than the shuttle domain, reflecting the universal requirement for the catalytic function while allowing for species-specific adaptations in substrate recognition mechanisms.

Properties

CAS No.

141933-92-8

Molecular Formula

C18H23N3O4.C2H4O2

Synonyms

ERV1 protein

Origin of Product

United States

Scientific Research Applications

Enzymatic Functions and Mechanisms

ERV1 is essential for the oxidative folding of proteins within mitochondria. It works in conjunction with Mia40 to facilitate the import of proteins containing twin CX(9)C or twin CX(3)C motifs through a disulfide relay system. This process is vital for maintaining mitochondrial function and cellular respiration.

  • Oxidase Activity : ERV1 can act as an oxidase, transferring electrons from thiol substrates to molecular oxygen or cytochrome c. Studies have shown that cytochrome c is significantly more efficient as an electron acceptor than oxygen, suggesting a preferential pathway for electron transfer that may influence mitochondrial hydrogen peroxide production .
  • Kinetic Characterization : Research has characterized the kinetics of ERV1's oxidase and cytochrome c reductase activities under varying conditions. It was found that Mia40 modulates the enzyme kinetics of ERV1, indicating its role in redox state regulation within mitochondria .

Structural Insights

The structural analysis of ERV1 has provided significant insights into its function:

  • Crystal Structure : The crystal structures of both the core domain and full-length ERV1 have been elucidated, revealing an N-terminal amphipathic helix critical for electron transfer from Mia40 to the core redox center of ERV1. This structure highlights how ERV1 facilitates disulfide bond formation necessary for protein maturation .
  • Homology Across Species : Homologs of ERV1 have been identified in various organisms, including plants and mammals (known as ALRs), underscoring its evolutionary importance and functional conservation across different biological systems .

Health Implications

The role of ERV1 extends beyond basic biochemistry; it is implicated in several health-related contexts:

  • Mitochondrial Disorders : Deficiencies in ERV1 function can lead to mitochondrial dysfunction, contributing to various diseases characterized by impaired energy metabolism. Understanding its mechanism can aid in developing therapeutic strategies for these conditions.
  • Cancer Research : Alterations in redox signaling pathways involving ERV1 may influence tumorigenesis. Studies are ongoing to explore how manipulating ERV1 activity could impact cancer cell metabolism and survival .

Case Studies and Research Findings

Several studies illustrate the diverse applications and significance of ERV1:

StudyFindings
Kinetic Characterization of Erv1Demonstrated that cytochrome c is a more efficient electron acceptor than O2 for ERV1, impacting mitochondrial hydrogen peroxide production .
Structural AnalysisProvided insights into the electron transfer mechanism within the Mia40-ERV1 system, essential for protein import into mitochondria .
Role in Mitochondrial HealthHighlighted the importance of ERV1 in maintaining mitochondrial function and its potential link to diseases like cancer .

Comparison with Similar Compounds

QSOX1 (Quiescin Sulfhydryl Oxidase 1)

Structural and Functional Similarities :

  • QSOX1 is a fusion protein combining thioredoxin (TRX) and ERV1/ALR domains, with catalytic CxxC motifs in both regions .
  • Like ERV1, QSOX1 is a flavin-dependent sulfhydryl oxidase that facilitates disulfide bond formation. Both proteins utilize FAD as a cofactor and shuttle electrons via CxxC motifs .

Key Differences :

  • Localization : QSOX1 is secreted and localizes to the ER/Golgi, lacking mitochondrial targeting sequences, whereas ERV1 is strictly mitochondrial .
  • Substrate Specificity : QSOX1 oxidizes a broader range of substrates, including extracellular proteins, due to its TRX domain. ERV1 is specialized for Mia40-dependent IMS substrates .
  • Evolution : QSOX1 arose from a gene fusion event ~1 billion years ago, while ERV1 predates this divergence .

Table 1: ERV1 vs. QSOX1

Feature ERV1 QSOX1
Domains NTD (shuttle), CTD (FAD) TRX, ERV1/ALR
Localization Mitochondrial IMS Secreted (ER/Golgi)
Substrates Mia40, cytochrome c Extracellular proteins
Catalytic Motifs CxxC (C130-C133), CX16C CxxC (TRX and ERV1 domains)
Evolutionary Origin Ancient Gene fusion (~1 billion years)
Reference

ALR (Augmenter of Liver Regeneration)

Homology and Functional Overlap :

  • ALR is the mammalian ortholog of yeast ERV1, sharing 40% sequence identity and identical domain architecture (NTD and CTD) .
  • Both proteins are essential for the MIA pathway, reoxidizing Mia40 and transferring electrons to cytochrome c .

Divergence :

  • Tissue Specificity : ALR is highly expressed in regenerating liver tissues, whereas ERV1 is ubiquitously required for mitochondrial respiration .
  • Disease Links : ALR mutations are linked to mitochondrial myopathy, while ERV1 dysfunction affects yeast viability .

Table 2: ERV1 vs. ALR

Feature ERV1 (Yeast) ALR (Mammals)
Localization Mitochondrial IMS Mitochondrial IMS
Key Function MIA pathway, respiration Liver regeneration, MIA
Disease Association Viability loss in yeast Mitochondrial myopathy
Structural Motifs CxxC, CX16C CxxC, CX16C
Reference

Erv2 (Essential for Respiration and Vegetative Growth 2)

Shared Family Traits :

  • Erv2 is a member of the Erv1/ALR protein family, sharing FAD-binding and dimerization features. Both Erv1 and Erv2 catalyze disulfide bond formation via CxxC motifs .

Contrasting Roles :

  • Subcellular Localization : Erv2 is microsomal, unlike mitochondrial ERV1 .
  • Functional Redundancy: Erv2 cannot complement ERV1 deletion in yeast, indicating non-overlapping roles .
  • Substrate Range : Erv2 cooperates with Ero1p in the ER oxidative folding machinery, while ERV1 specializes in mitochondrial substrates .

Table 3: ERV1 vs. Erv2

Feature ERV1 Erv2
Localization Mitochondrial IMS Microsomal
Pathway MIA ER oxidative folding
Key Partners Mia40, cytochrome c Ero1p, PDI
Redundancy Non-redundant with Erv2 Non-redundant with ERV1
Reference

Plant ERV1 Homologs (e.g., AtErv1)

Conservation and Adaptation :

  • Arabidopsis AtErv1 partially rescues yeast ERV1 mutants, demonstrating functional conservation .
  • Unlike yeast ERV1, AtErv1 can oxidize substrates anaerobically, suggesting adaptation to low-oxygen environments .

Structural Variations :

  • AtErv1 lacks the CX16C disulfide but retains catalytic CxxC motifs, highlighting evolutionary divergence in stabilizing elements .

Implications for Research :

  • Plant ERV1 homologs provide insights into anaerobic adaptation .

Q & A

Q. What are the primary structural and functional domains of ERV1 protein, and how are they experimentally validated?

ERV1 contains a conserved FAD-binding domain critical for its thiol oxidoreductase activity and a C-terminal domain involved in protein-protein interactions. Structural validation includes UV-visible spectroscopy to confirm FAD binding (characteristic absorption peaks at ~375 nm and ~450 nm) . Functional domains are further analyzed via mutagenesis (e.g., CXXC motif disruption) and activity assays using non-reducing SDS-PAGE to monitor disulfide bond formation in substrate proteins .

Q. What standard methodologies are used to assess ERV1’s role in mitochondrial function?

Mitochondrial assays include oxygen consumption rate (OCR) measurements via Seahorse XF analyzers, ATP production quantification (luciferase-based assays), and membrane potential analysis using fluorescent dyes (e.g., TMRM). ERV1 knockdown/overexpression models are combined with these assays to link its activity to oxidative phosphorylation efficiency .

Q. How is ERV1’s evolutionary conservation between yeast and mammals leveraged in functional studies?

Complementation assays in yeast ERV1 knockout strains demonstrate functional conservation. For example, human ERV1 rescues yeast growth defects under respiratory conditions, confirming shared roles in mitochondrial redox regulation. Cross-species structural alignment (e.g., using GenomeTools) identifies conserved cysteine residues critical for enzymatic activity .

Q. What are the recommended methods for detecting ERV1 expression in cellular models?

Western blot with antibodies targeting conserved epitopes (e.g., anti-ALR/ERV1) and immunofluorescence using mitochondrial markers (e.g., COX IV) for subcellular localization. For quantification, qPCR primers should span exon-exon junctions to avoid genomic DNA amplification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ERV1’s role in mitochondrial protein folding versus viral-like particle formation in embryos?

Context-specific studies are critical. For mitochondrial roles, use cell lines with tissue-specific ERV1 silencing (e.g., hepatocytes ). For embryonic functions, employ stage-specific knockdown in early embryos (e.g., RNAi in goat morulae) combined with transcriptome sequencing to identify regulated pathways (e.g., trophoblast differentiation genes like CDX2) . Controls should include catalytically inactive mutants (C30A/C43A) to distinguish redox-dependent vs. structural roles .

Q. What experimental strategies address challenges in recombinant this compound solubility and stability?

Use codon-optimized expression vectors in E. coli (e.g., pET systems) with fusion tags (e.g., GST or His-tag) for improved solubility. Refolding protocols (e.g., gradient dialysis) and FAD supplementation during purification stabilize the protein. Activity validation via NADH-dependent reductase assays confirms functional recovery .

Q. How can ERV1’s interaction with viral proteins be systematically studied?

Co-immunoprecipitation (Co-IP) with viral membrane proteins (e.g., vaccinia L1R) and structural modeling (e.g., Phyre2 for domain docking) identify interaction interfaces. Functional validation includes redox activity assays in ERV1-silenced cells infected with viruses to assess replication efficiency .

Q. What methods clarify discrepancies in ERV1’s redox activity across studies?

Site-directed mutagenesis of conserved cysteines (e.g., C30, C43, C46) combined with in vitro redox assays (e.g., insulin reduction assay) dissect catalytic vs. structural contributions. Parallel experiments in different redox environments (e.g., mitochondrial vs. cytoplasmic extracts) account for compartment-specific effects .

Q. What are critical controls for ERV1 functional assays in embryonic development studies?

Include scrambled siRNA controls for RNAi experiments and rescue assays with wild-type ERV1 mRNA. Monitor off-target effects via transcriptome-wide analysis (RNA-seq). For phenotyping, use trophoblast-specific markers (e.g., CX43) and blastocyst formation rates post-knockdown .

Q. How can researchers validate ERV1’s role in cellular redox homeostasis beyond mitochondrial assays?

Combine roGFP2 (redox-sensitive GFP) targeted to mitochondria and cytoplasm with ERV1 modulation. Global thiol status profiling (e.g., LC-MS/MS-based sulfenylation mapping) identifies ERV1-dependent redox substrates .

Key Methodological Notes

  • Contradictory Data Analysis : Always compare experimental conditions (e.g., cell type, stress stimuli) and validate with orthogonal methods (e.g., activity assays + genetic complementation) .
  • Advanced Tools : Structural prediction software (GenomeTools, Phyre2) and single-cell RNA-seq are recommended for resolving context-dependent roles .

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